Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. Both compounds feature a piperidine ring attached to the triazolopyridazine core, highlighting their structural similarity and potential for similar biological activity. []
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, targeting the HGF/MET pathway frequently activated in various cancers. [] It exhibits promising preclinical activity and is considered a potential parenteral agent for MET-dependent cancers. []
Relevance: This compound and 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone belong to the same chemical class of triazolopyridazines. They share the [, , ]triazolo[4,3-b]pyridazine core structure and incorporate a sulfur linker at the same position on the core ring, suggesting potential similarities in their binding interactions with biological targets. []
Compound Description: This series of compounds exhibits cytotoxic activity against various cancer cell lines, including HeLa, HBL-100, and CCRF-CEM. [] Specifically, compounds 8, 9, and 12 demonstrate significant inhibition (54-65%) of these cancer cell lines. []
Relevance: While the core heterocycle differs, the 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines highlight the biological relevance of incorporating aryl substituents onto triazole-containing ring systems, as seen in 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. This structural similarity suggests the phenyl groups in both compound series may contribute to their biological activity. []
Relevance: SGX523 and the target compound, 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, share the [, , ]triazolo[4,3-b]pyridazine scaffold and a sulfur linker at the same position. Understanding the metabolic liability of SGX523, particularly its bioactivation by aldehyde oxidase, provides valuable insights for evaluating the potential toxicity and metabolic fate of the target compound. []
Compound Description: L-838,417 displays functional selectivity for specific non-α1 GABAA receptors. It acts as a partial agonist at these receptors while acting as an antagonist at GABAA-α1 receptors. [, ] Studies suggest L-838,417 may have a reduced propensity to induce physical dependence compared to benzodiazepines. []
Relevance: Both L-838,417 and 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone share the core [, , ]triazolo[4,3-b]pyridazine structure. Despite differences in their substituents, this structural similarity highlights the versatility of this scaffold in interacting with diverse pharmacological targets, including GABAA receptors. [, ]
Compound Description: SL651498 demonstrates functional selectivity for different GABAA receptor subtypes. It acts as a full agonist at GABAA-α2 receptors, showing lower efficacy at GABAA-α3 receptors and the least efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] Like L-838,417, SL651498 exhibits a reduced propensity for physical dependence compared to traditional benzodiazepines. []
Relevance: While SL651498 differs significantly in its core structure from 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, both are being investigated for their interaction with GABAA receptors. Comparing their structures and pharmacological profiles can offer valuable insights into the structural determinants governing subtype selectivity and dependence liability within this receptor family. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.